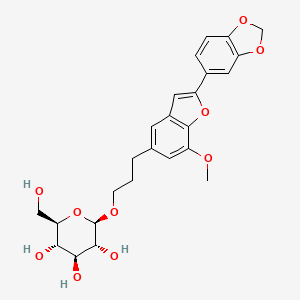![molecular formula C15H15N3O2S B1200296 3-PYRIDYL[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE](/img/structure/B1200296.png)
3-PYRIDYL[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-PYRIDYL[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE is a complex organic compound that features a piperazine ring, a pyridine ring, and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-PYRIDYL[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes a formylation reaction to introduce the oxo group. This intermediate is then reacted with piperazine and a pyridine derivative under controlled conditions to form the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which is crucial for scaling up the synthesis process.
化学反応の分析
Types of Reactions
3-PYRIDYL[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
科学的研究の応用
Chemistry
In organic synthesis, 3-PYRIDYL[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Its interactions with specific enzymes or receptors are of particular interest.
Industry
In the industrial sector, this compound is explored for its use in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-PYRIDYL[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
類似化合物との比較
Similar Compounds
[4-(2-Thienylmethyl)-1-piperazinyl]-(3-pyridinyl)methanone: Similar structure but lacks the oxo group.
[4-(2-Thienylmethyl)-1-piperazinyl]-(2-pyridinyl)methanone: Similar structure but with a different position of the pyridine ring.
[4-(2-Thienylmethyl)-1-piperazinyl]-(4-pyridinyl)methanone: Similar structure but with a different position of the pyridine ring.
Uniqueness
The presence of the oxo group in 3-PYRIDYL[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE makes it unique compared to its analogs. This functional group can participate in additional chemical reactions, such as reduction or nucleophilic addition, providing more versatility in synthetic applications. Additionally, the specific arrangement of the thiophene, piperazine, and pyridine rings contributes to its distinct chemical and biological properties.
特性
分子式 |
C15H15N3O2S |
|---|---|
分子量 |
301.4 g/mol |
IUPAC名 |
pyridin-3-yl-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C15H15N3O2S/c19-14(12-3-1-5-16-11-12)17-6-8-18(9-7-17)15(20)13-4-2-10-21-13/h1-5,10-11H,6-9H2 |
InChIキー |
OBJPERSDPVULEI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)C2=CN=CC=C2)C(=O)C3=CC=CS3 |
正規SMILES |
C1CN(CCN1C(=O)C2=CN=CC=C2)C(=O)C3=CC=CS3 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-[3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1200227.png)


![2-(2-amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)ethyl 4-chlorobenzoate](/img/structure/B1200231.png)




